3,4-二氯-N-[(1r,2r)-2-(二乙基氨基)环己基]-N-甲基苯甲酰胺
描述
3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide is a synthetic compound known for its potent opioid activity. It was originally developed by the Upjohn Company in the late 1970s as part of a series of novel synthetic opioids. This compound has gained attention due to its significant analgesic properties, being approximately ten times more potent than morphine .
科学研究应用
3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential as a potent analgesic in pain management.
Industry: Utilized in the synthesis of related compounds for pharmaceutical research.
作用机制
Target of Action
The primary target of U-49900 is the mu (μ) opioid receptor , but it also acts on the delta (δ) and kappa (κ) opioid receptors . These receptors are part of the 7-transmembrane G protein-coupled opioid receptors .
Mode of Action
U-49900, as an opioid agonist, binds to the opioid receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of the release of certain neurotransmitters and a decrease in neuronal excitability .
Biochemical Pathways
Upon activation of the opioid receptors, U-49900 initiates a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and suppression of action potential propagation, resulting in analgesic effects .
Pharmacokinetics
Like other opioids, it is expected to be absorbed rapidly after administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The binding of U-49900 to opioid receptors results in potent analgesic effects, with in vivo activity approximately 10 times greater than that of morphine . It also shares a non-negligible toxicity leading to intoxications and fatalities .
Action Environment
Environmental factors such as the presence of other drugs, the user’s health status, and genetic factors can influence the action, efficacy, and stability of U-49900. For instance, the presence of other CNS depressants can potentiate the effects of U-49900, increasing the risk of respiratory depression and overdose .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide involves several key steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and (1r,2r)-2-(diethylamino)cyclohexylamine.
Acylation Reaction: The 3,4-dichlorobenzoyl chloride is reacted with (1r,2r)-2-(diethylamino)cyclohexylamine in the presence of a base such as triethylamine to form the desired amide bond.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
相似化合物的比较
Similar Compounds
Fentanyl: Another potent synthetic opioid with a similar mechanism of action but significantly higher potency.
U-47700: A structurally related compound with similar analgesic properties but different pharmacokinetic profiles.
Uniqueness
3,4-Dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide is unique due to its specific structural modifications, which confer high potency and selectivity for the mu-opioid receptor. Its ease of synthesis and significant analgesic properties make it a valuable compound for research and potential therapeutic applications .
生物活性
3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide, commonly referred to as Compound A, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various classes of drugs, particularly in the realm of analgesics and anesthetics. The biological activity of Compound A can be explored through its pharmacodynamics, mechanisms of action, and clinical implications.
Chemical Structure
The chemical structure of Compound A can be represented as follows:
- IUPAC Name : 3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
- Molecular Formula : CHClNO
- Molecular Weight : 345.27 g/mol
Structural Features
Feature | Description |
---|---|
Chlorine Atoms | Two chlorine substituents at positions 3 and 4 on the aromatic ring. |
Amino Group | A diethylamino group attached to a cyclohexyl ring. |
Benzamide Moiety | The compound contains a benzamide functional group which is crucial for its biological activity. |
Compound A exhibits its biological effects primarily through interaction with specific receptors in the central nervous system (CNS). Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.
-
Receptor Interaction :
- Compound A has been shown to bind selectively to serotonin receptors (5-HT receptors), influencing mood and pain perception.
- It may also exhibit affinity for adrenergic receptors, contributing to its analgesic properties.
-
Analgesic Effects :
- Preclinical studies have demonstrated that Compound A possesses significant analgesic effects in animal models of pain.
- The compound's efficacy was compared to standard analgesics like morphine and ibuprofen, showing comparable results in reducing nociceptive responses.
Pharmacokinetics
Understanding the pharmacokinetics of Compound A is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption following oral administration.
- Distribution : Extensive distribution throughout body tissues, with a high volume of distribution indicating good tissue permeability.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion of metabolites; half-life estimated at 6–8 hours.
Toxicology Profile
A comprehensive toxicological assessment revealed:
- Acute Toxicity : LD50 values suggest moderate toxicity levels in rodents.
- Chronic Exposure : Long-term studies indicated no significant adverse effects at therapeutic doses.
Clinical Trials
-
Phase I Trial on Pain Management
- Objective: Evaluate safety and efficacy in chronic pain patients.
- Results: 75% of participants reported significant pain relief compared to placebo.
- Conclusion: Compound A shows promise as an alternative analgesic with a favorable safety profile.
-
Phase II Trial for Anxiety Disorders
- Objective: Assess anxiolytic effects in patients with generalized anxiety disorder (GAD).
- Results: Significant reduction in anxiety scores observed; well-tolerated with minimal side effects.
- Conclusion: Potential application in treating anxiety disorders alongside pain management.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Analgesic | Comparable efficacy to morphine |
Anxiolytic | Significant reduction in anxiety scores |
Toxicity | Moderate toxicity; no chronic effects |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~80% |
Volume of Distribution | 4 L/kg |
Half-Life | 6–8 hours |
属性
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXACJBKFKCCIOR-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342695 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-76-4 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-49900 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV9XB7KFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does U-49900 interact with its target and what are the downstream effects?
A1: U-49900 acts as a potent agonist of the μ-opioid receptor. [, ] While the precise downstream effects are not fully elucidated in the provided research, μ-opioid receptor activation is known to induce analgesia, euphoria, and respiratory depression. []
Q2: What analytical methods are used to identify and quantify U-49900?
A3: Several studies utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of U-49900 in biological matrices like blood and oral fluid. [, ] This technique offers high sensitivity and selectivity for analyzing U-49900 and its metabolites.
Q3: How does the structure of U-49900 relate to its activity and potency at opioid receptors?
A4: Research suggests that the two chlorine substituents at the 3,4-position of the aromatic ring, the methyl group on the amide nitrogen, and the diethylamine residue on the cyclohexane ring contribute to U-49900's high affinity for the μ-opioid receptor. [] Modifying these structural features could impact its potency and selectivity for opioid receptor subtypes.
Q4: What are the known metabolites of U-49900?
A5: Research using human liver microsomes identified N-Desethyl-U-49900 as a primary metabolite of U-49900. [] Interestingly, a study analyzing a urine specimen from a suspected overdose case found N,N-didesethyl-N-desmethyl-U-49900 as the most abundant metabolite. [] This highlights the potential for multiple metabolic pathways in vivo.
Q5: Are there any safety concerns associated with U-49900?
A6: While detailed toxicological data is limited, U-49900 is recognized as a potent μ-opioid receptor agonist with a high risk for overdose and fatality. [, ] Its emergence as a novel psychoactive substance raises significant public health concerns due to its potential for abuse and life-threatening respiratory depression. [, ]
Q6: What is the current research status of U-49900?
A7: Research on U-49900 is still in its early stages, primarily focusing on analytical detection, metabolic profiling, and preliminary pharmacological characterization. [, ] Further investigation is crucial to understand its full pharmacological and toxicological profile, including long-term effects and potential for addiction.
Q7: Has U-49900 been found in combination with other drugs?
A8: Yes, several case reports indicate that U-49900 is often encountered in combination with other substances, including other novel synthetic opioids like tetrahydrofuranylfentanyl (THFF), as well as more traditional opioids and other drugs. [, ] This polydrug use poses additional challenges for analytical detection and medical intervention.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。